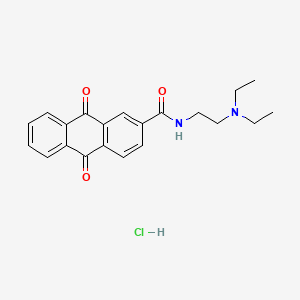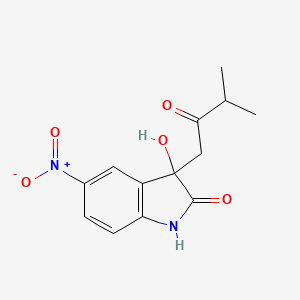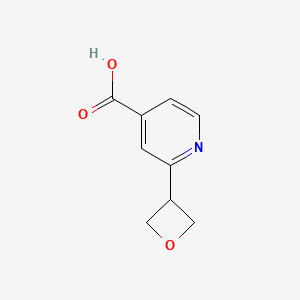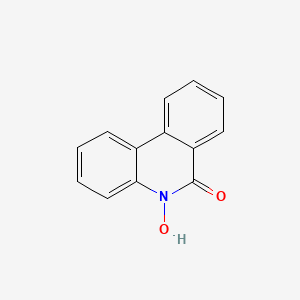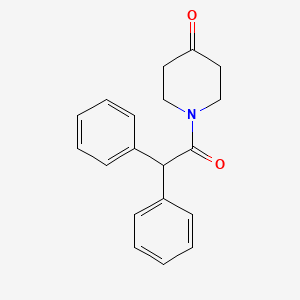![molecular formula C14H14FNO6 B13999509 (Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid CAS No. 5977-93-5](/img/structure/B13999509.png)
(Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid: is a complex organic compound with a molecular formula of C14H14NO6F This compound is known for its unique structure, which includes an acetylamino group, a fluorophenyl group, and a propanedioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid typically involves multi-step organic reactions. One common method includes the acylation of a fluorophenyl compound followed by the introduction of the acetylamino group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, (Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activities or as a precursor for the synthesis of biologically active compounds.
Medicine: In medicine, the compound is explored for its potential therapeutic applications. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism by which (Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid exerts its effects involves its interaction with specific molecular targets. The acetylamino group and fluorophenyl moiety play crucial roles in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activities and receptor functions.
Comparaison Avec Des Composés Similaires
4-(Acetylamino)-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide: This compound shares the acetylamino and fluorophenyl groups but differs in its core structure, which includes a pyrazole ring.
4-(Acetylamino)-3-Guanidinobenzoic Acid: This compound also contains an acetylamino group but has a guanidine and benzoic acid moiety instead of the propanedioic acid.
Uniqueness: The uniqueness of (Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid lies in its combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
5977-93-5 |
|---|---|
Formule moléculaire |
C14H14FNO6 |
Poids moléculaire |
311.26 g/mol |
Nom IUPAC |
2-acetamido-2-[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid |
InChI |
InChI=1S/C14H14FNO6/c1-8(17)16-14(12(19)20,13(21)22)7-6-11(18)9-2-4-10(15)5-3-9/h2-5H,6-7H2,1H3,(H,16,17)(H,19,20)(H,21,22) |
Clé InChI |
OISFDVAPZRYQLH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CCC(=O)C1=CC=C(C=C1)F)(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


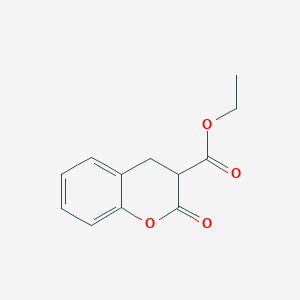
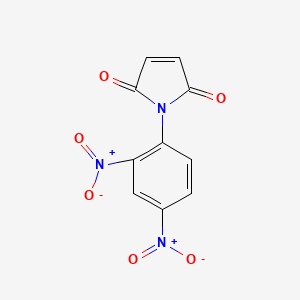
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)
![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)


![N-[tris(4-phenylphenyl)methyl]benzenesulfonamide](/img/structure/B13999455.png)

![(4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13999465.png)
